molecular formula C12H14ClNO4S3 B2589463 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol CAS No. 2034615-55-7

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Cat. No.: B2589463
CAS No.: 2034615-55-7
M. Wt: 367.88
InChI Key: NGACBSXFNOUJEF-UHFFFAOYSA-N
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Description

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is an organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The exact mechanism of action of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is not completely understood. it is believed to exert its effects through the formation of strong hydrogen bonds with other molecules. This interaction can influence various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and materials science.

Properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGACBSXFNOUJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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